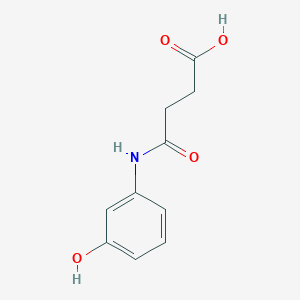

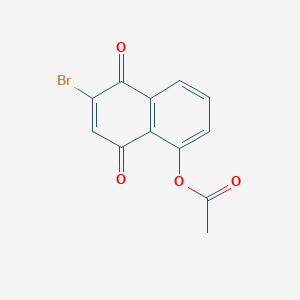

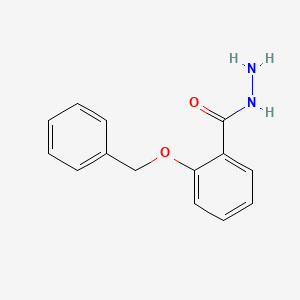

![molecular formula C15H15NO2 B1268756 3-[(4-Methylbenzyl)amino]benzoic acid CAS No. 869949-26-8](/img/structure/B1268756.png)

3-[(4-Methylbenzyl)amino]benzoic acid

Descripción general

Descripción

“3-[(4-Methylbenzyl)amino]benzoic acid” is a chemical compound with a molecular formula of C15H13NO3 . It is a derivative of benzoic acid, which is an organic compound with a carboxyl group attached to a benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylbenzyl)amino]benzoic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 379.7±35.0 °C at 760 mmHg, and a flash point of 183.4±25.9 °C . It also has a molar refractivity of 72.6±0.3 cm3, and a polar surface area of 66 Å2 .Aplicaciones Científicas De Investigación

On-Resin Peptide Cyclization

- Application Summary : This compound is used in the synthesis of cyclic peptides, which are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and modular synthetic accessibility .

- Methods of Application : The compound is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides .

- Results or Outcomes : The protocol described in the source allows for the synthesis of cyclic peptides with specific binding properties, which could be useful in drug discovery .

Conversion of Folate Precursor to Antimicrobial and Cytotoxic Agents

- Application Summary : 4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities .

- Methods of Application : The study combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .

- Results or Outcomes : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Organic Synthesis

- Application Summary : 4-(Methylamino)-3-nitrobenzoic Acid is a compound useful in organic synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of the organic synthesis involving this compound are not specified in the source .

Solvent Properties

- Application Summary : 3-Aminobenzoic acid, a compound similar to “3-[(4-Methylbenzyl)amino]benzoic acid”, is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

- Methods of Application : This property could be exploited in various chemical reactions where a solvent is needed .

- Results or Outcomes : The outcomes would depend on the specific reaction or process where this compound is used as a solvent .

3-Aminobenzoic Acid

- Application Summary : 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula H2NC6H4CO2H . It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform and ether .

- Methods of Application : This property could be exploited in various chemical reactions where a solvent is needed .

- Results or Outcomes : The outcomes would depend on the specific reaction or process where this compound is used as a solvent .

3-Amino-4-methylamino-benzoic Acid

- Application Summary : 3-Amino-4-methylamino-benzoic acid is a compound useful in organic synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of the organic synthesis involving this compound are not specified in the source .

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDSGNUQFHBYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359450 | |

| Record name | 3-[(4-methylphenyl)methylamino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylbenzyl)amino]benzoic acid | |

CAS RN |

869949-26-8 | |

| Record name | 3-[(4-methylphenyl)methylamino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

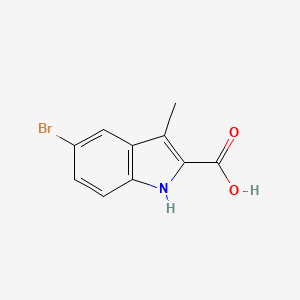

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

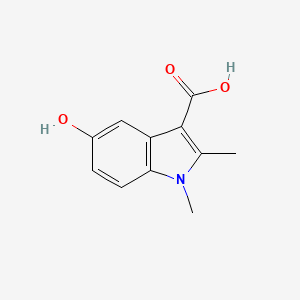

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

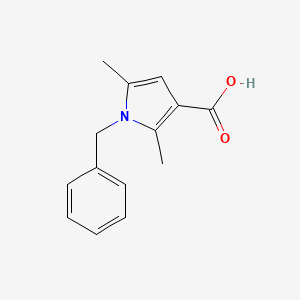

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)